Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro-nitrobenzoyl group and a hexahydrocycloocta[b]thiophene core, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Hexahydrocycloocta[b] Ring: The hexahydrocycloocta[b] ring can be introduced through a series of hydrogenation and cyclization reactions.
Attachment of the Chloro-Nitrobenzoyl Group: The chloro-nitrobenzoyl group can be attached to the thiophene core through an acylation reaction using 2-chloro-4-nitrobenzoyl chloride and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amino derivatives.
Substitution: Products may include various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The chloro-nitrobenzoyl group may play a role in binding to these targets, while the thiophene core may contribute to the compound’s overall stability and reactivity. Further studies are needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-((2-chloro-4-nitrobenzoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate: This compound has a similar structure but with a thiazole ring instead of a thiophene ring.
Ethyl 4-((2-chloro-4-nitrobenzoyl)amino)benzoate: This compound has a benzene ring instead of a thiophene ring, which may result in different biological activities and properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H21ClN2O5S |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H21ClN2O5S/c1-2-28-20(25)17-14-7-5-3-4-6-8-16(14)29-19(17)22-18(24)13-10-9-12(23(26)27)11-15(13)21/h9-11H,2-8H2,1H3,(H,22,24) |
InChI Key |
MYSWYYFSZCEIDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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